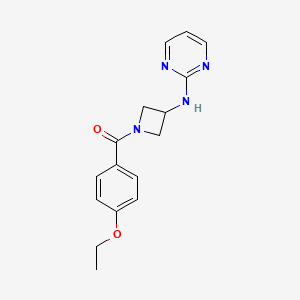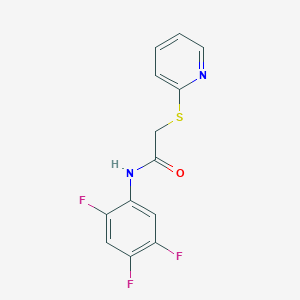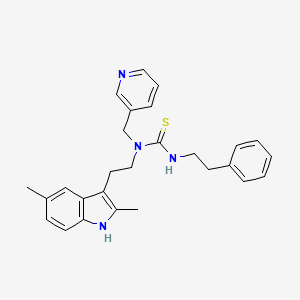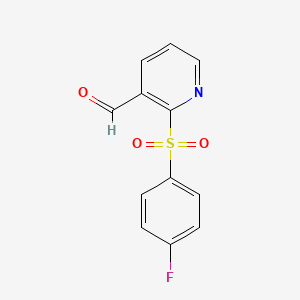
2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde
Vue d'ensemble
Description
“2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde” is a chemical compound with the CAS number 1140506-56-4 . It has a molecular weight of 265.26 and a molecular formula of C12H8FNO3S . It is typically stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nicotinaldehyde core with a fluorophenylsulfonyl group attached . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 265.26 and a molecular formula of C12H8FNO3S . It is typically stored in an inert atmosphere at 2-8°C . Further physical and chemical properties can be determined using various analytical techniques .Applications De Recherche Scientifique
Chemical Biology and Molecular Pharmacology Applications
Recent studies highlight the utility of sulfonyl fluorides, including derivatives of 2-((4-Fluorophenyl)sulfonyl)nicotinaldehyde, as reactive probes in chemical biology and molecular pharmacology. A novel approach for synthesizing aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation has been developed. This method is applicable to a wide range of carboxylic acids, including natural products and drug derivatives, enabling the construction of diverse sulfonyl fluoride compound libraries. Such compounds are crucial for studying protein functions and drug discovery processes due to their unique reactivity and selectivity (Xu et al., 2019).
Advanced Materials and Fuel Cell Applications
The synthesis of novel poly(aryl ether sulfone) copolymers containing 2,5-biphenylpyridine and tetramethyl biphenyl moieties, through the polycondensation of 4-fluorophenyl sulfone, demonstrates the compound's role in creating materials with exceptional film-forming properties, mechanical integrity, and thermal stability. These properties are critical for high-temperature fuel cell applications, particularly in proton exchange membrane fuel cells (PEMFCs), where high oxidative stability and proton conductivity are required (Pefkianakis et al., 2005).
Drug Discovery and Antiandrogen Therapies
In the realm of drug discovery, derivatives of this compound have been investigated for their potential as nonsteroidal antiandrogens. For instance, the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, including compounds featuring the 4-fluorophenylsulfonyl group, have been explored. These studies aim at developing novel, potent antiandrogens for treating androgen-responsive conditions, highlighting the compound's relevance in medicinal chemistry (Tucker et al., 1988).
Synthesis and Application in Carbohydrate Chemistry
The development of the 2-[(4-Fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl group protection showcases another application in synthetic chemistry. This method facilitates the synthesis of protected glycosyl donors, crucial for constructing complex carbohydrates. The Fsec group can be cleaved under mild conditions, offering a versatile tool for carbohydrate chemists in synthesizing glycoconjugates and other glycosylated molecules (Spjut et al., 2010).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfonylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3S/c13-10-3-5-11(6-4-10)18(16,17)12-9(8-15)2-1-7-14-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTAQHCYETYPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)C2=CC=C(C=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/no-structure.png)
![3-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2818115.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2818120.png)
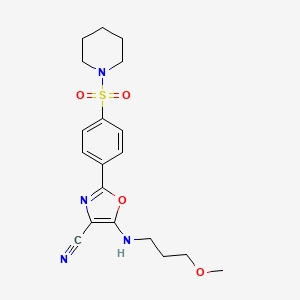
![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B2818124.png)
![N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2818125.png)
